2-(1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
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Overview
Description
2-(1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C14H13F4N3O3S and its molecular weight is 379.33. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Synthetic Approaches and Spectral Analysis Compounds bearing the 1,3,4-oxadiazole moiety, including derivatives similar to the specified chemical structure, are synthesized through various methodologies. The synthesis involves converting organic acids into corresponding esters, hydrazides, and subsequently into 5-substituted-1,3,4-oxadiazole-2-thiols. The target compounds are prepared by reacting these thiols with suitable sulfonyl piperidine derivatives in the presence of N,N-dimethylformamide (DMF) and sodium hydride. These compounds are elucidated by modern spectroscopic techniques (Khalid et al., 2016).
Antibacterial and Antifungal Activities N-substituted derivatives of compounds similar to the requested chemical structure have been synthesized and tested for their biological activities. These compounds showed moderate to significant antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Khalid et al., 2016).
Anticancer Potential
Evaluation as Anticancer Agents Research on piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids has indicated their potential as anticancer agents. These compounds were synthesized and evaluated for their anticancer activity, with some showing promising results against cancer cell lines. This highlights the relevance of such compounds in developing new anticancer therapies (Rehman et al., 2018).
Applications in Agriculture
Antibacterial Activity Against Plant Pathogens Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown effective antibacterial activities against rice bacterial leaf blight. These compounds not only inhibit the growth of pathogenic bacteria but also enhance plant resistance, indicating their potential application in agricultural pest management (Shi et al., 2015).
Material Science Applications
Proton Exchange Membranes for Fuel Cells The integration of 1,3,4-oxadiazole moieties into polymers for the development of proton exchange membranes has been explored. These materials exhibit excellent thermal, dimensional, and oxidative stability, alongside promising proton conductivity, making them suitable for use in medium-high temperature fuel cell applications (Xu et al., 2013).
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds are hazardous due to their reactivity, toxicity, or flammability. Without specific information on this compound, it’s difficult to provide details on its safety and hazards .
Future Directions
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F4N3O3S/c15-10-1-3-11(4-2-10)25(22,23)21-7-5-9(6-8-21)12-19-20-13(24-12)14(16,17)18/h1-4,9H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVJBPCXNHOSAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F4N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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